molecular formula C6H11NO2 B1231720 3-Methyl-pyrrolidine-3-carboxylic acid CAS No. 885953-27-5

3-Methyl-pyrrolidine-3-carboxylic acid

Cat. No. B1231720
CAS RN: 885953-27-5
M. Wt: 129.16 g/mol
InChI Key: JXNPHMVNQPDXQI-UHFFFAOYSA-N
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Description

“3-Methyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1427203-57-3 . It has a molecular weight of 129.16 . The IUPAC name for this compound is (S)-3-methylpyrrolidine-3-carboxylic acid . It is stored in a dark place, sealed in dry, at 2-8 degrees Celsius .


Synthesis Analysis

The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The molecular structure of “3-Methyl-pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“3-Methyl-pyrrolidine-3-carboxylic acid” is a solid substance .

Scientific Research Applications

Medicine: Drug Design and Development

3-methylpyrrolidine-3-carboxylic acid serves as a versatile scaffold in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine structure is known for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional molecular coverage . This compound is utilized in the design of new molecules with potential therapeutic applications, including the development of selective ligands for receptors and enzymes.

Agriculture: Pesticide and Herbicide Formulation

In the agricultural sector, derivatives of pyrrolidine, such as 3-methylpyrrolidine-3-carboxylic acid, are explored for their potential use in pesticide and herbicide formulations . The structural diversity offered by the pyrrolidine ring allows for the creation of compounds that can interact with specific biological targets in pests and weeds, potentially leading to more effective and selective agrochemicals.

Material Science: Polymer Synthesis

The pyrrolidine ring is also significant in material science, particularly in the synthesis of polymers where it can be incorporated as a building block . Its presence in the polymer chain can influence the physical properties of the material, such as flexibility, durability, and chemical resistance.

Environmental Science: Biodegradation Studies

Research into the environmental applications of 3-methylpyrrolidine-3-carboxylic acid includes its role in biodegradation studies . Scientists are interested in how compounds with pyrrolidine structures are broken down by environmental factors or microorganisms, which is crucial for assessing their environmental impact and designing eco-friendly chemicals.

Biochemistry: Enzyme Inhibition

In biochemistry, 3-methylpyrrolidine-3-carboxylic acid and its derivatives are investigated for their ability to act as enzyme inhibitors . By binding to the active sites of enzymes, these compounds can regulate biochemical pathways, which is valuable in understanding disease mechanisms and developing new treatments.

Pharmacology: Therapeutic Agent Development

The pyrrolidine core of 3-methylpyrrolidine-3-carboxylic acid is significant in pharmacology for the development of therapeutic agents . Its incorporation into drug candidates can lead to a variety of biological activities, such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects, making it a key component in the search for new medications .

Safety and Hazards

The safety information for “3-Methyl-pyrrolidine-3-carboxylic acid” indicates that it has hazard statements H302-H317 . Precautionary measures include avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Future Directions

The future directions for “3-Methyl-pyrrolidine-3-carboxylic acid” could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features that can guide medicinal chemists in this direction .

properties

IUPAC Name

3-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNPHMVNQPDXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393167
Record name 3-Methyl-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-pyrrolidine-3-carboxylic acid

CAS RN

885953-27-5
Record name 3-Methyl-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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